molecular formula C19H12F3N3O3S B2602947 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one CAS No. 1396856-12-4

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one

Cat. No.: B2602947
CAS No.: 1396856-12-4
M. Wt: 419.38
InChI Key: DFKQIAAZEDNZMQ-UHFFFAOYSA-N
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Description

5-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole ring bearing a thiophen-3-yl group at the 3-position and a 4-(trifluoromethoxy)benzyl moiety at the 1-position. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for its metabolic stability and bioisosteric properties, often employed in medicinal chemistry to mimic ester or amide functionalities .

Properties

IUPAC Name

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)27-15-4-1-12(2-5-15)9-25-10-13(3-6-16(25)26)18-23-17(24-28-18)14-7-8-29-11-14/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQIAAZEDNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the pyridinone core. Common reagents used in these reactions include trifluoromethoxybenzyl bromide, thiophene-3-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Amidoxime-Carboxylic Acid Cyclization

Reacting amidoximes (e.g., A ) with carboxylic acids (e.g., B ) in the presence of activating agents like Vilsmeier reagent (POCl₃/DMF) or T3P (propylphosphonic anhydride) yields 3,5-disubstituted 1,2,4-oxadiazoles . For this compound, the thiophene-3-carboxylic acid derivative would serve as the acid component.

Example Reaction:

Amidoxime (A)+Thiophene-3-carboxylic acid (B)Vilsmeier reagent1,2,4-Oxadiazole (C)+H2O\text{Amidoxime (A)} + \text{Thiophene-3-carboxylic acid (B)} \xrightarrow{\text{Vilsmeier reagent}} \text{1,2,4-Oxadiazole (C)} + \text{H}_2\text{O}

Reagent Conditions Yield Reference
Vilsmeier reagent80°C, 2–4 h61–93%
T3P50–140°C, 16 h87–97%

Functionalization of the Pyridinone Scaffold

The pyridin-2(1H)-one core is likely synthesized via cyclocondensation or oxidation of pyridine precursors. The benzyl group at position 1 is introduced via alkylation using 4-(trifluoromethoxy)benzyl bromide under basic conditions .

Example Reaction:

Pyridinone (D)+4-(Trifluoromethoxy)benzyl bromideK2CO3,DMFBenzylated product (E)+KBr\text{Pyridinone (D)} + \text{4-(Trifluoromethoxy)benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Benzylated product (E)} + \text{KBr}

Base Solvent Temperature Yield Reference
K₂CO₃DMF80°C, 12 h70–85%

Electrophilic Substitution on Thiophene

Example Reaction (Halogenation):

Thiophene-oxadiazole (F)+NCS (N-chlorosuccinimide)FeCl3Chloro-substituted product (G)+Succinimide\text{Thiophene-oxadiazole (F)} + \text{NCS (N-chlorosuccinimide)} \xrightarrow{\text{FeCl}_3} \text{Chloro-substituted product (G)} + \text{Succinimide}

Electrophile Catalyst Position Yield Reference
NCSFeCl₃C-5 (minor)40–50%

Nucleophilic Aromatic Substitution

The trifluoromethoxy group on the benzyl moiety is electron-withdrawing, making the aromatic ring prone to nucleophilic substitution under harsh conditions .

Example Reaction (Nitration):

Benzyl derivative (E)+HNO3/H2SO4ΔNitro-substituted product (H)+H2O\text{Benzyl derivative (E)} + \text{HNO}_3/\text{H}_2\text{SO}_4 \xrightarrow{\Delta} \text{Nitro-substituted product (H)} + \text{H}_2\text{O}

Conditions Position Yield Reference
Conc. HNO₃/H₂SO₄, 70°CPara to OCF₃55–60%

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, 1,2,4-oxadiazoles undergo hydrolysis to form carboxylic acid derivatives. For this compound, hydrolysis would yield thiophene-3-carboxamide and pyridinone fragments .

Example Reaction:

Oxadiazole (C)+HCl (aq)ΔThiophene-3-carboxamide (I)+Pyridinone (D)\text{Oxadiazole (C)} + \text{HCl (aq)} \xrightarrow{\Delta} \text{Thiophene-3-carboxamide (I)} + \text{Pyridinone (D)}

Conditions Products Yield Reference
6M HCl, reflux, 8 hCarboxamide + Pyridinone75–80%

Cross-Coupling Reactions

The thiophene ring may participate in Suzuki-Miyaura or Stille couplings to introduce aryl/heteroaryl groups. The oxadiazole’s electron-deficient nature facilitates such reactions .

Example Reaction (Suzuki Coupling):

Thiophene-oxadiazole (F)+Ar-B(OH)2Pd(PPh3)4,BaseBiaryl product (J)+B(OH)3\text{Thiophene-oxadiazole (F)} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Biaryl product (J)} + \text{B(OH)}_3

Catalyst Base Yield Reference
Pd(PPh₃)₄Na₂CO₃60–70%

Key Research Findings

  • Anticancer Activity : Analogous 1,2,4-oxadiazole derivatives (e.g., compound 15 in ) inhibit cancer cell lines (IC₅₀: ~15 μM) by inducing apoptosis.

  • Antimicrobial Properties : Thiophene-oxadiazole hybrids exhibit MIC values as low as 0.002 μg/mL against Mycobacterium tuberculosis .

  • Metabolic Stability : The trifluoromethoxy group enhances metabolic stability, with oral bioavailability >50% in murine models .

Table 1: Synthetic Methods for 1,2,4-Oxadiazole Formation

Method Reactants Conditions Yield
Vilsmeier Reagent Amidoxime + Carboxylic acid80°C, POCl₃/DMF61–93%
TBAF-Catalyzed O-AcylamidoximesRT, THF70-90%

Table 2: Biological Activities of Analogous Compounds

Compound Activity IC₅₀/MIC Reference
3,4-Diaryl-oxadiazole Anticancer (MCF-7)15.63 μM
Pyrazolo-pyridine Antitubercular (H37Rv)<0.002 μg/mL

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. The incorporation of these functional groups in the structure of 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one has shown promising results against various bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may provide therapeutic benefits for conditions such as Alzheimer’s disease .

Material Science

Organic Electronics
The unique electronic properties of the thiophene and oxadiazole units make this compound a candidate for applications in organic electronics. Its ability to act as a semiconductor could be harnessed in the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs). Research is ongoing to optimize its performance in these applications .

Sensors
This compound's sensitivity to environmental changes has led to its exploration as a potential material for chemical sensors. Its ability to interact with various analytes can be utilized in detecting gases or other chemical substances, making it valuable for environmental monitoring .

Agricultural Chemistry

Pesticidal Activity
There is emerging evidence that compounds similar to this compound exhibit pesticidal properties. Preliminary studies suggest that it may act against certain agricultural pests and pathogens, providing a basis for developing new agrochemicals that are less harmful to non-target organisms .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Material ScienceOrganic ElectronicsPotential use in organic photovoltaic devices
SensorsSensitive to environmental changes
Agricultural ChemistryPesticidal ActivityMay act against agricultural pests

Mechanism of Action

The mechanism of action of 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: The target compound’s pyridinone core differs from pyrazolo-pyrimidine (e.g., ) or benzoimidazole (e.g., ) scaffolds. Pyridinones are less common in kinase inhibitors but are explored for anti-inflammatory applications due to their hydrogen-bonding capacity. The 1,2,4-oxadiazole-thiophene motif in the target compound may offer superior metabolic stability compared to morpholine-substituted thiophenes (e.g., ), as oxadiazoles resist hydrolysis better than morpholine-containing structures.

In contrast, the trifluoromethyl group in the triazole-containing compound increases steric bulk, which may reduce solubility but enhance target binding through hydrophobic interactions.

Biological Activity Trends :

  • While the target compound lacks direct activity data, its oxadiazole-thiophene moiety aligns with compounds showing kinase inhibition (e.g., ). However, the absence of a phosphate-binding group (e.g., morpholine in ) may limit kinase affinity.
  • The antimicrobial pyrazolone derivative highlights the importance of electronegative substituents (e.g., benzothiazole), suggesting the target’s trifluoromethoxy group could similarly enhance antibacterial potency if tested.

Predicted Physicochemical Properties

Property Target Compound Pyrazolo-pyrimidine Benzoimidazole-triazole
Molecular Weight (g/mol) ~437.4 531.3 ~482.4
clogP (Calculated) ~3.5 ~2.8 ~4.1
Hydrogen Bond Acceptors 6 9 7
Rotatable Bonds 5 7 6
Synthetic Complexity High (multiple heterocycles) Moderate (Suzuki coupling) High (multi-step triazole formation)

Insights:

  • The target compound’s higher clogP compared to the pyrazolo-pyrimidine derivative suggests better membrane permeability but may require formulation optimization for aqueous solubility.
  • Its synthetic route likely involves cyclocondensation for oxadiazole formation and Suzuki-Miyaura coupling for thiophene attachment, analogous to methods in .

Biological Activity

The compound 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridinone core, an oxadiazole ring, and a thiophene moiety. Its molecular formula is C14H11F3N3O2SC_{14}H_{11}F_3N_3O_2S with a molecular weight of approximately 348.32 g/mol. The presence of trifluoromethoxy and thiophene groups is believed to enhance its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast cancer)0.16 ± 0.08
Compound BA2780 (ovarian cancer)0.11 ± 0.01
Compound CHT-29 (colon cancer)0.12 ± 0.03

These findings suggest that the incorporation of thiophene and oxadiazole moieties may contribute to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have demonstrated promising antibacterial effects against pathogenic bacteria, with some exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics . This suggests that the compound could be further investigated for its use in treating bacterial infections.

Antioxidant Properties

Antioxidant assays reveal that compounds with similar structures can effectively scavenge free radicals and inhibit lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is a contributing factor in various diseases including cancer and neurodegenerative disorders .

Case Studies

  • Anticancer Evaluation :
    In vitro studies on pyridine-based derivatives showed significant cytotoxicity against MCF-7 and HeLa cell lines, indicating that modifications at specific positions can enhance activity . The mechanism of action involves the induction of apoptosis and disruption of mitochondrial function.
  • Antimicrobial Testing :
    A series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition comparable to traditional antibiotics . The structure-activity relationship (SAR) analysis pointed towards the importance of the thiophene ring in enhancing antibacterial properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction intermediates be validated?

  • Methodology : Multi-step synthesis typically involves:

Formation of the 1,2,4-oxadiazole ring via cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under microwave-assisted conditions .

Coupling the oxadiazole moiety to the pyridin-2(1H)-one core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

Introducing the 4-(trifluoromethoxy)benzyl group via alkylation or reductive amination .

  • Validation : Monitor intermediates using TLC , HPLC (>95% purity), and LC-MS (e.g., m/z 452.1 [M+H]+ for the oxadiazole intermediate) .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Confirm regioselectivity of the oxadiazole-thiophene linkage (e.g., δ 8.2 ppm for pyridinone protons) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions .
    • Purity Analysis : Use HPLC with a C18 column (ACN:H2O gradient) and melting point determination (e.g., 287–293°C for analogs) .

Q. What strategies are effective for assessing solubility and stability under physiological conditions?

  • Solubility : Employ the shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Measure via UV-Vis at λmax ~270 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis byproducts (e.g., cleavage of the oxadiazole ring) .

Advanced Research Questions

Q. How can computational methods elucidate this compound’s reactivity and electronic structure?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (e.g., ΔE ~4.2 eV) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Dynamics : Simulate binding to target enzymes (e.g., kinase domains) using AMBER or GROMACS .

Q. What experimental design principles optimize reaction yield and selectivity?

  • Design of Experiments (DoE) : Use a Box-Behnken design to vary temperature, catalyst loading, and solvent polarity. Response variables: yield (%) and regioselectivity .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility and safety .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Case Study : If IC50 values vary between enzyme inhibition (µM range) and cell-based assays (nM range):

Verify assay conditions (e.g., ATP concentration in kinase assays) .

Assess membrane permeability via PAMPA or Caco-2 models .

Compare with structurally similar analogs (e.g., 5-(thiophen-2-yl) derivatives) to identify substituent effects .

Q. What methodologies identify metabolic pathways and potential toxicity?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via HR-MS/MS (e.g., hydroxylation at the benzyl position) .
  • Toxicity Screening : Use Ames test for mutagenicity and hERG assay for cardiac risk profiling .

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